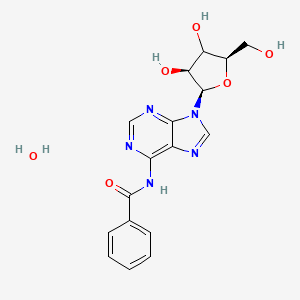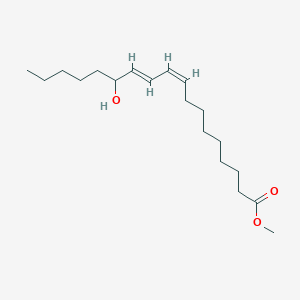
13-HODE methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a metabolite of linoleic acid produced by the action of 15-lipoxygenase in various cells, including endothelial cells, leukocytes, and tumor cells . This compound is known for its biological activities, including the inhibition of tumor cell adhesion to the endothelium and the downregulation of IRGpIIb/IIIa receptor expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-HODE methyl ester typically involves the esterification of 13-Hydroxy-9Z,11E-octadecadienoic acid. One common method is the reaction of the free acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . Another method involves the use of trimethylchlorosilane and methanol at room temperature, which offers mild reaction conditions and good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
13-HODE methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized fatty acid derivatives.
Reduction: The corresponding alcohol, 13-Hydroxy-9Z,11E-octadecadienoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
13-HODE methyl ester has a wide range of scientific research applications:
作用機序
The biological effects of 13-HODE methyl ester are primarily mediated through its interaction with peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is involved in the regulation of gene expression related to lipid metabolism, inflammation, and cell proliferation . By activating PPARγ, this compound can inhibit tumor cell adhesion, reduce inflammation, and modulate other cellular processes .
類似化合物との比較
Similar Compounds
9-Hydroxy-10E,12Z-octadecadienoic acid (9-HODE): Another hydroxylated linoleic acid derivative with similar biological activities.
15-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid (15-HETE): A metabolite of arachidonic acid with anti-inflammatory and anti-cancer properties.
Uniqueness
13-HODE methyl ester is unique due to its specific interaction with PPARγ and its role in inhibiting tumor cell adhesion. Its methyl ester form enhances its lipophilicity, making it more suitable for certain analytical and research applications .
特性
分子式 |
C19H34O3 |
|---|---|
分子量 |
310.5 g/mol |
IUPAC名 |
methyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+ |
InChIキー |
ZVMLLPSSQZSZOA-GDVMHIJESA-N |
異性体SMILES |
CCCCCC(/C=C/C=C\CCCCCCCC(=O)OC)O |
正規SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)

![(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)
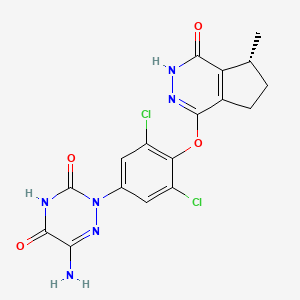

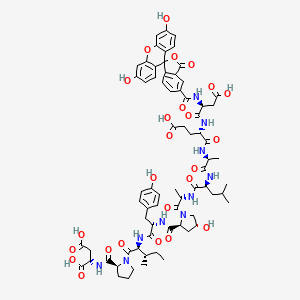


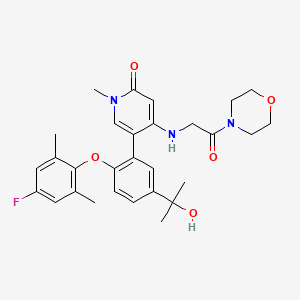
![(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15138346.png)
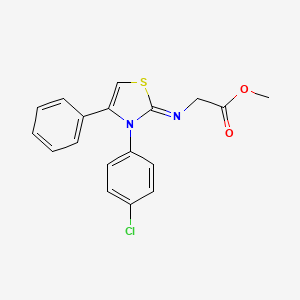
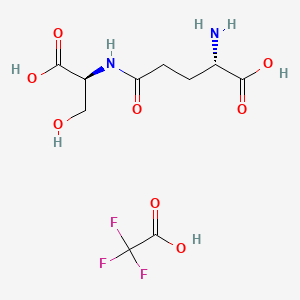
![[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate](/img/structure/B15138365.png)
